molecular formula C15H15NO2 B555396 (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 155760-02-4

(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

Cat. No.: B555396
CAS No.: 155760-02-4
M. Wt: 241.28 g/mol
InChI Key: JCZLABDVDPYLRZ-AWEZNQCLSA-N
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Preparation Methods

Biphenylalanine can be synthesized using various methods. One common synthetic route involves the use of Fmoc-diphenylalanine as a building block. The preparation of Fmoc-diphenylalanine hydrogels, for example, involves a pH-switch method where the pH is progressively decreased from 8 to less than 4 using hydrochloric acid . This method allows for the formation of fibrous-based hydrogels. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Biphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of biphenylalanine can lead to the formation of biphenylalanine oxide, while reduction can yield biphenylalanine alcohol .

Scientific Research Applications

Biphenylalanine has several scientific research applications. . In biology, biphenylalanine plays a key role in the antibacterial activity of ultrashort peptides. Molecular dynamics simulations have shown that biphenylalanine enhances the ability of peptides to interact with and disrupt bacterial membranes . In medicine, biphenylalanine derivatives are being explored for their potential therapeutic applications, including as antimicrobial agents.

Mechanism of Action

The mechanism of action of biphenylalanine involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, biphenylalanine interacts with bacterial membranes, causing disruption and increased permeability. This interaction is facilitated by the hydrophobic nature of biphenylalanine, which allows it to insert into the lipid bilayer of the membrane . The disruption of the membrane integrity ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Biphenylalanine can be compared with other similar compounds, such as phenylalanine and diphenylalanine. While phenylalanine is a naturally occurring amino acid, biphenylalanine is a synthetic derivative with enhanced hydrophobicity due to the presence of an additional phenyl ring. Diphenylalanine, on the other hand, is a dipeptide consisting of two phenylalanine molecules. The unique structure of biphenylalanine, with its biphenyl moiety, gives it distinct properties and applications compared to these similar compounds .

Similar Compounds

  • Phenylalanine
  • Diphenylalanine
  • 4-Biphenylyl-L-alanine

Properties

IUPAC Name

(2S)-2-amino-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLABDVDPYLRZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375933
Record name (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155760-02-4
Record name (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Customer
Q & A

A: Biphenylalanine shows promise as an attachment inhibitor of the HIV-1 gp120 protein, specifically targeting the CD4 binding site. [, , , ] This interaction prevents the virus from attaching to CD4 T-cells, hindering viral entry. [, ] Additionally, biphenylalanine exhibits affinity for cardiac troponin I, a protein integral to heart muscle contraction. [] Research suggests its binding could enable the development of diagnostic tools for cardiac injuries. [] Further investigations are exploring the interaction of biphenylalanine with integrins, specifically α4β1 and α4β7, as potential antagonists, which could have implications in inflammatory diseases. [, ]

A: In the context of HIV, biphenylalanine binding to gp120 prevents the interaction with CD4 T-cells, blocking viral entry and potentially inhibiting HIV infection. [, ] When incorporated into peptides, biphenylalanine enhances cellular uptake and promotes intracellular self-assembly, which is being explored for targeted drug delivery and cancer therapy. [] In the case of cardiac troponin I, the specific binding of biphenylalanine enables the development of fluorescent probes for detecting cardiac injuries. []

ANone: The molecular formula of biphenylalanine is C15H15NO2, and its molecular weight is 241.28 g/mol.

ANone: While basic structural data is available, the research papers provided focus more on its applications rather than detailed spectroscopic analysis. For comprehensive spectroscopic information, further research in databases like ChemSpider or PubChem would be beneficial.

ANone: The provided research does not indicate any inherent catalytic properties of biphenylalanine. Its application primarily revolves around its biological activity and use as a building block in peptide synthesis or as a component in fluorescent probes.

A: Computational tools like molecular docking and molecular dynamics simulations have been extensively used to investigate the interaction between biphenylalanine and HIV-1 gp120. [, , , ] These studies have provided valuable insights into the binding mechanism and have been crucial in designing more potent biphenylalanine derivatives. [, ] Quantitative Structure-Activity Relationship (QSAR) modeling has also been employed to explore the relationship between the structure of biphenylalanine derivatives and their activity as integrin antagonists. [, ]

A: Research on biphenylalanine derivatives reveals that structural modifications significantly impact their biological activity. For instance, incorporating biphenylalanine instead of tyrosine(methyl) in apratoxin A analog resulted in a 16-fold increase in cytotoxicity against HCT-116 cells. [, ] Additionally, studies on cyclic beta-casomorphin analogs showed that substituting the 2-naphthylalanine residue with biphenylalanine led to varying degrees of mu-opioid agonist/delta-opioid antagonist properties, highlighting the importance of the specific aromatic side chain at position 3 for receptor interaction. [, ] In another study, replacing phenylalanine with biphenylalanine in insulin analogs revealed crucial information about the structure-activity relationship, with the B25 biphenylalanine analog retaining significant activity while the B24 analog was inactive, emphasizing the importance of specific phenylalanine positions for insulin function. [] These findings demonstrate the significance of SAR studies in optimizing biphenylalanine-based compounds for specific therapeutic applications.

ANone: The provided research focuses primarily on the scientific and biological aspects of biphenylalanine. Information regarding specific SHE regulations and compliance requires consultation with relevant regulatory bodies and guidelines.

A: Studies investigating the metabolic fate of lactoferricin-based antimicrobial peptides containing biphenylalanine revealed they undergo rapid degradation by various enzymes in different metabolic compartments (plasma, liver, kidney, stomach, duodenum, brain). [] The half-life varied significantly depending on the matrix, highlighting the challenging metabolic profile of these peptides. []

ANone: The provided research does not mention any completed or ongoing clinical trials involving biphenylalanine or its analogs.

ANone: The current research primarily focuses on the initial development and characterization of biphenylalanine derivatives. As with many novel compounds, comprehensive investigation into potential resistance mechanisms is an ongoing area of research.

A: Incorporating biphenylalanine into peptide sequences has demonstrated increased cellular uptake. [] Studies using biphenylalanine-containing peptides for targeting cancer cells showed rapid cellular entry and accumulation within specific organelles like the endoplasmic reticulum and lysosomes. []

A: Research suggests that the specific affinity of a biphenylalanine-rich peptide for cardiac troponin I can be harnessed for developing fluorescent probes to detect cardiac injuries. [] This highlights the potential of biphenylalanine in diagnostic applications.

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